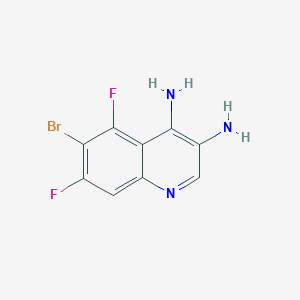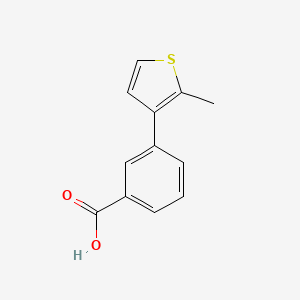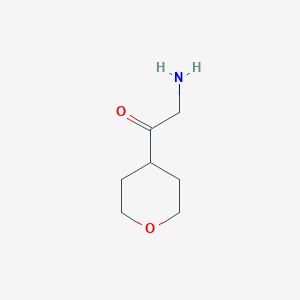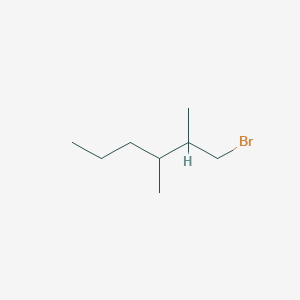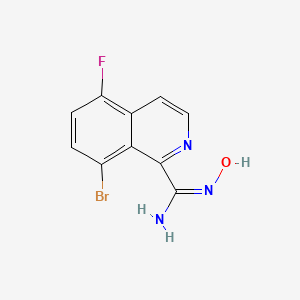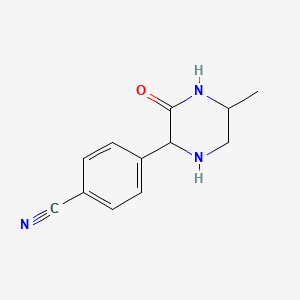![molecular formula C11H16ClNO3S B13199026 N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13199026.png)
N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a chloro-hydroxyethyl group attached to a phenyl ring, further connected to an ethyl chain and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the chlorination of a hydroxyethyl phenyl derivative, followed by the introduction of the ethyl chain and subsequent sulfonamide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of a compound that meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyethyl group, potentially forming ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydroxy group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-hydroxyethyl group may play a crucial role in binding to these targets, influencing their activity and leading to the compound’s observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonamides and chloro-hydroxyethyl derivatives, such as:
- N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)acetamide
- N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)benzenesulfonamide
Uniqueness
What sets N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both a chloro-hydroxyethyl group and a methanesulfonamide group allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C11H16ClNO3S |
|---|---|
Peso molecular |
277.77 g/mol |
Nombre IUPAC |
N-[2-[4-[(1S)-2-chloro-1-hydroxyethyl]phenyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-17(15,16)13-7-6-9-2-4-10(5-3-9)11(14)8-12/h2-5,11,13-14H,6-8H2,1H3/t11-/m1/s1 |
Clave InChI |
NFVIJFMJTGVVSR-LLVKDONJSA-N |
SMILES isomérico |
CS(=O)(=O)NCCC1=CC=C(C=C1)[C@@H](CCl)O |
SMILES canónico |
CS(=O)(=O)NCCC1=CC=C(C=C1)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13198948.png)
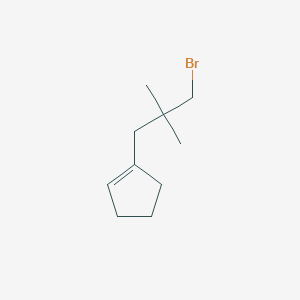
![3-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13198969.png)
![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine](/img/structure/B13198976.png)
![Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13198980.png)
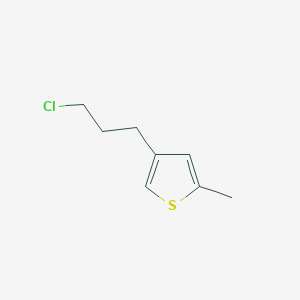
![tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate](/img/structure/B13198992.png)
